molecular formula C10H11N3 B2656125 3-(Aminomethyl)quinolin-4-amine CAS No. 1247363-12-7

3-(Aminomethyl)quinolin-4-amine

Cat. No. B2656125
M. Wt: 173.219
InChI Key: ZNQQEOBBGCHKCL-UHFFFAOYSA-N
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Description

3-(Aminomethyl)quinolin-4-amine is a chemical compound with the CAS Number: 1247363-12-7 . It has a molecular weight of 173.22 and its IUPAC name is 3-(aminomethyl)-4-quinolinamine .


Synthesis Analysis

The synthesis of quinoline derivatives, such as 3-(Aminomethyl)quinolin-4-amine, has been a topic of interest in medicinal and synthetic organic chemistry . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for 3-(Aminomethyl)quinolin-4-amine is 1S/C10H11N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5,11H2,(H2,12,13) . This indicates that the compound has a quinoline core with an aminomethyl group attached.


Chemical Reactions Analysis

Quinoline derivatives, including 3-(Aminomethyl)quinolin-4-amine, are known to exhibit antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .


Physical And Chemical Properties Analysis

3-(Aminomethyl)quinolin-4-amine is a powder that is stored at room temperature . It has a molecular weight of 173.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Antagonists for A3 Adenosine Receptor

Research involving 2-arylpyrazolo[3,4-c]quinoline derivatives, including 4-amine and 4-amino-substituted derivatives, has demonstrated their potential as human A3 adenosine receptor (AR) antagonists. These compounds exhibit nanomolar affinity towards the hA3 receptor subtype with varying degrees of selectivity, depending on the substituent on the 4-amino group. Particularly, bulky and lipophilic acyl groups, along with the benzylcarbamoyl residue, yielded highly potent and selective hA3 receptor antagonists. This discovery has implications for therapeutic applications, especially in preventing the irreversible failure of synaptic activity induced by oxygen and glucose deprivation in the hippocampus, which is relevant for conditions like cerebral ischemia (Colotta et al., 2007).

Synthesis of 3-Aminoquinoxalinones

Another application is demonstrated through the metal-free cross-dehydrogenative coupling of quinoxalinones with amines, a process catalyzed by iodine. This reaction facilitates the synthesis of 3-aminoquinoxalinones under ambient conditions, showcasing a versatile approach with good functional group tolerance. The resulting 3-aminoquinoxalinone derivatives have potential pharmaceutical applications, providing a practical access route to these compounds (Gupta et al., 2017).

A3-Coupling for Quinoline Derivatives

The innovative A3-coupling methodology has been employed for synthesizing 2,4-disubstituted quinoline derivatives, demonstrating the quinoline moiety's broad utility in biologically active and industrially useful compounds. This review highlights the antimicrobial, anti-inflammatory, anticonvulsant, and photophysical properties of quinoline derivatives synthesized through A3-coupling, encompassing various catalyzed systems and providing insight into eco-friendly synthetic approaches (Naidoo & Jeena, 2017).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, being a vital scaffold for leads in drug discovery . With the swift development of new molecules containing this nucleus, many research reports have been generated . Therefore, future directions may include the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

3-(aminomethyl)quinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQQEOBBGCHKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)quinolin-4-amine

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